![molecular formula C19H23NO4 B2818070 N-(2-methoxy-2-(o-tolyl)ethyl)-2-(3-methoxyphenoxy)acetamide CAS No. 1797087-53-6](/img/structure/B2818070.png)
N-(2-methoxy-2-(o-tolyl)ethyl)-2-(3-methoxyphenoxy)acetamide
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Description
N-(2-methoxy-2-(o-tolyl)ethyl)-2-(3-methoxyphenoxy)acetamide, also known as O-Desmethylvenlafaxine, is a chemical compound that belongs to the class of serotonin-norepinephrine reuptake inhibitors (SNRIs). It is commonly used as an antidepressant medication and is known to have a significant impact on the central nervous system.
Scientific Research Applications
- Analgesic Properties : Researchers have explored the analgesic potential of this compound due to its structural resemblance to acetaminophen (paracetamol). Investigations focus on its ability to alleviate pain and inflammation .
- Drug Development : The compound’s unique structure makes it a candidate for drug development. Scientists study its interactions with biological targets, aiming to design novel pharmaceuticals .
- Herbicide Research : N-(2-methoxy-2-(o-tolyl)ethyl)-2-(3-methoxyphenoxy)acetamide has been investigated as a potential herbicide. Researchers explore its efficacy in controlling weeds while minimizing environmental impact .
- Polymer Chemistry : The compound’s functional groups make it suitable for polymerization reactions. Scientists study its incorporation into polymers to enhance material properties, such as mechanical strength and thermal stability .
- Building Block : Chemists use N-(2-methoxy-2-(o-tolyl)ethyl)-2-(3-methoxyphenoxy)acetamide as a building block in organic synthesis. Its versatile reactivity allows for the creation of more complex molecules .
- Biodegradability Studies : Researchers investigate the compound’s fate in the environment. Understanding its biodegradability and potential impact on ecosystems is crucial for sustainable chemical practices .
- Quantum Mechanical Calculations : The compound’s electronic structure and properties are explored using computational methods. Density functional theory (DFT) studies provide insights into its behavior and reactivity .
Pharmacology and Medicinal Chemistry
Agricultural Science
Materials Science
Organic Synthesis
Environmental Chemistry
Computational Chemistry
properties
IUPAC Name |
N-[2-methoxy-2-(2-methylphenyl)ethyl]-2-(3-methoxyphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO4/c1-14-7-4-5-10-17(14)18(23-3)12-20-19(21)13-24-16-9-6-8-15(11-16)22-2/h4-11,18H,12-13H2,1-3H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFVVXUJPYBRYQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(CNC(=O)COC2=CC=CC(=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxy-2-(o-tolyl)ethyl)-2-(3-methoxyphenoxy)acetamide |
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